An In-Depth Technical Guide to the Chemical Properties of N-Methyl-1-phenylethanamine Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of N-Methyl-1-phenylethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-phenylethanamine hydrochloride, more commonly known as methamphetamine hydrochloride, is a potent central nervous system stimulant of the phenethylamine class. Due to its significant pharmacological effects, a thorough understanding of its chemical properties is paramount for researchers in neuroscience, pharmacology, and toxicology, as well as for professionals involved in drug development and forensic analysis. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of N-Methyl-1-phenylethanamine hydrochloride, detailed experimental protocols for its synthesis and analysis, and a visualization of its primary signaling pathways.
Chemical and Physical Properties
The fundamental chemical and physical properties of N-Methyl-1-phenylethanamine hydrochloride are summarized in the table below. These data are crucial for its handling, formulation, and analysis.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₅N · HCl | [1][2][3] |
| Molecular Weight | 185.69 g/mol | [1] |
| Appearance | Colorless crystals or a white crystalline powder | [4][5] |
| Melting Point | 171-175 °C | [4] |
| pKa | 9.87 (for the free base) | [6] |
| Solubility | ||
| Water | Freely soluble; 33.3 g/100 g at 20°C | [4][5] |
| Ethanol | Freely soluble; 20 g/100 g at 20°C | [4][5] |
| Chloroform | Freely soluble; 16.7 g/100 g at 20°C | [4][5] |
| Diethyl Ether | Practically insoluble | [4][5] |
| pH | 5.0 - 6.0 (for a 1 in 10 solution in water) | [4] |
Synthesis and Experimental Protocols
Synthesis via Reductive Amination
A common method for the synthesis of N-Methyl-1-phenylethanamine is the reductive amination of phenyl-2-propanone (P2P). The following protocol is a general representation of this method.
Materials:
-
Phenyl-2-propanone (P2P)
-
Methylamine hydrochloride
-
Aluminum foil
-
Mercuric chloride
-
Sodium hydroxide (NaOH)
-
Methanol
-
Isopropanol
-
Diethyl ether
-
Hydrochloric acid (HCl) in isopropanol (5M)
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Amalgam Preparation: Cut aluminum foil into small pieces and place them in a flask. Add a solution of mercuric chloride in warm water to amalgamate the aluminum surface until hydrogen bubbles evolve steadily. Decant the water and wash the aluminum amalgam with cold water.[7]
-
Reaction Setup: To the aluminum amalgam, add methylamine hydrochloride dissolved in hot water, isopropanol, a 25% aqueous solution of NaOH, and P2P. Add more isopropanol to the mixture.[7]
-
Reaction and Work-up: The reaction mixture will warm up. After the reaction is complete, the aluminum sludge at the bottom is filtered off. The filtrate is concentrated under vacuum.[7]
-
Extraction: The residue is taken up in water, acidified with concentrated HCl, and washed with an organic solvent like methylene chloride. The aqueous layer is then basified with 25% NaOH and extracted multiple times with ethyl acetate.[7]
-
Drying and Isolation of the Free Base: The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate. The solvent is then removed under vacuum to yield the crude N-Methyl-1-phenylethanamine free base as an oil.[7]
-
Salt Formation: The resulting oil is dissolved in diethyl ether. While stirring, a solution of 5M HCl in isopropanol is added dropwise until the solution is acidic. The precipitated N-Methyl-1-phenylethanamine hydrochloride is then filtered, washed with diethyl ether, and dried.[7]
Below is a workflow diagram for the synthesis of N-Methyl-1-phenylethanamine hydrochloride via reductive amination.
Analytical Methodologies
GC-MS is a standard method for the identification and quantification of N-Methyl-1-phenylethanamine. Derivatization is often employed to improve chromatographic properties.
Sample Preparation and Derivatization:
-
Extraction: For biological samples, a liquid-liquid or solid-phase extraction is performed to isolate the analyte.
-
Derivatization: The dried extract is reconstituted in a suitable solvent, and a derivatizing agent such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) is added. The mixture is heated (e.g., at 70°C for 30 minutes) to form the corresponding amide derivative.[8][9]
GC-MS Parameters:
-
Column: A non-polar capillary column, such as one with a 5% phenyl/95% methyl silicone stationary phase, is typically used.[10]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection is common for trace analysis.
-
Oven Program: A temperature gradient is used to separate the analyte from other components. For example, starting at 60°C and ramping up to 320°C.[10]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity.[8][9]
The following diagram illustrates a typical GC-MS analysis workflow.
HPLC is another powerful technique for the quantification of N-Methyl-1-phenylethanamine hydrochloride, particularly in pharmaceutical dosage forms.
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., 4.6 mm x 200 mm, 5 µm), is commonly used.[11]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used. For example, a 0.25% methanol/triethylamine aqueous solution (20:80 v/v), with the pH adjusted to 3.1 with glacial acetic acid.[11]
-
Flow Rate: Typically around 1.0 mL/min.[11]
-
Detection: UV detection is common, with the wavelength set to around 260 nm.[11]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[11]
Standard and Sample Preparation:
-
Standard Solution: A stock solution of N-Methyl-1-phenylethanamine hydrochloride is prepared in the mobile phase or a suitable solvent like methanol. A series of dilutions are then made to create calibration standards.[11]
-
Sample Solution: The sample (e.g., powdered tablets) is accurately weighed, dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.22 µm filter before injection.[12]
Signaling Pathways
N-Methyl-1-phenylethanamine hydrochloride exerts its primary effects by increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin.[13] It achieves this by promoting the release of these neurotransmitters from presynaptic terminals and inhibiting their reuptake.[13] This surge in monoamine levels leads to the activation of downstream signaling cascades that are implicated in the acute and chronic effects of the drug.
A key downstream pathway involves the activation of G-protein coupled receptors, leading to the modulation of adenylyl cyclase and subsequent changes in cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, including the transcription factor cAMP response element-binding protein (CREB).[14] Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the expression of target genes.
With chronic exposure, another transcription factor, ΔFosB, accumulates in the nucleus.[14] ΔFosB is a highly stable protein that plays a crucial role in the long-term neural and behavioral plasticity associated with addiction.[14] It regulates the expression of genes involved in synaptic remodeling and neuronal sensitivity.
The following diagram illustrates the primary mechanism of action and a key downstream signaling pathway of N-Methyl-1-phenylethanamine.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological and Molecular Evidence of Neuroprotective Curcumin Effects Against Biochemical and Behavioral Sequels Caused by Methamphetamine: Possible Function of CREB-BDNF Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methamphetamine addiction: involvement of CREB and neuroinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. ecommons.luc.edu [ecommons.luc.edu]
- 10. Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methamphetamine - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Methamphetamine Activates Trace Amine Associated Receptor 1 to Regulate Astrocyte Excitatory Amino Acid Transporter-2 via Differential CREB Phosphorylation During HIV-Associated Neurocognitive Disorders [frontiersin.org]
